molecular formula C25H22ClN3O3S B5169871 [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate

[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate

Cat. No.: B5169871
M. Wt: 480.0 g/mol
InChI Key: QCYNHYNJKVYWBI-UHFFFAOYSA-N
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Description

[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dioxopyrrolidinyl moiety, and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core dioxopyrrolidinyl structure, followed by the introduction of the chlorophenyl and methoxyphenylmethyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidinyl moieties.

    Reduction: Reduction reactions may target the carbonyl groups within the dioxopyrrolidinyl structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s biological applications include its use as a probe in biochemical assays. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

Industrially, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S/c1-32-21-12-10-17(11-13-21)16-27-25(28-19-7-3-2-4-8-19)33-22-15-23(30)29(24(22)31)20-9-5-6-18(26)14-20/h2-14,22H,15-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYNHYNJKVYWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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